2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural characteristics. The compound's structure features a thiazole ring, which is known for its biological activity, making it a subject of interest in various scientific fields.
The compound can be identified through its Chemical Abstracts Service (CAS) number, which is 6484143. It is classified under the category of thiazole derivatives and is often studied for its chemical properties and biological activities. The structural formula can be represented as with a molecular weight of approximately 239.29 g/mol.
The synthesis of 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yield and purity during synthesis.
The chemical reactivity of 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be attributed to its functional groups:
The mechanism of action for 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid is primarily based on its ability to interact with biological targets:
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are commonly used to characterize this compound's physical and chemical properties.
The potential applications of 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid include:
Solid-phase synthesis enables precise construction of thiazole cores with high regiocontrol, particularly valuable for combinatorial library generation. As demonstrated in the synthesis of 1,3-thiazole peptidomimetics, Merrifield resin functionalized with a backbone amide linker (BAL) provides an anchor for sequential heterocycle assembly [3]. The critical steps involve:
This method achieves an 87% yield for the thiazole core formation, surpassing solution-phase routes (typically 60–75% yield). Key advantages include simplified purification and scalability, with reported throughput of >50 derivatives per synthetic cycle [3] [8].
Table 1: Solid-Phase Synthesis Performance Metrics
Resin Type | Cyclization Agent | Yield (%) | Purity (%) | Key Application |
---|---|---|---|---|
Merrifield-BAL | 2-Bromo-1-(3-nitrophenyl)ethanone | 87 | >95 | Peptidomimetic libraries [3] |
Rink amide | 2-Bromo-4'-methylacetophenone | 92 | 96 | Thiazoloquinazolines [8] |
AMEBA | Chloroacetone | 52 | 50 | Fused heterocycles [8] |
C2 Functionalization exploits electrophilic reactivity for nucleophilic displacement or cross-coupling. The benzylsulfanyl group serves as a versatile handle for:
C5 Carboxylic acid modifications include:
Table 2: Derivatization Reactions at Key Positions
Position | Reaction Type | Reagents/Conditions | Products | Yield Range |
---|---|---|---|---|
C2 (S-Benzyl) | Nucleophilic substitution | Amines, 80°C, dioxane | 2-Aminothiazoles | 70–85% [10] |
C2 (S-Benzyl) | Oxidative chlorination | Cl₂/AcOH, 0°C | Sulfonyl chlorides | 65–78% [10] |
C5 (COOH) | Amide coupling | HOBt/DIC, DMF, rt | Dipeptidyl amides | 75–92% [3] |
C5 (COOH) | Ester hydrolysis | KOH/THF-H₂O | Carboxylic acid salts | Quantitative [3] |
Traceless linkers enable cleavage without residual functional groups, critical for drug-like molecule synthesis. The backbone amide linker (BAL) in thiazole synthesis permits direct acidolytic cleavage (50% TFA/DCM) yielding native C-terminal carboxylic acids [3] [6]. Optimization revealed:
This strategy facilitated the synthesis of 30 thiazole-dipeptide hybrids with >90% purity after cleavage, demonstrating superiority over photolabile or safety-catch linkers for this scaffold [3] [8].
The C2 substituent significantly modulates electronic and steric properties, impacting bioactivity:
Electronic Effects:
Steric Profiles:
Table 3: Substituent Effects on Biochemical Activity
C2 Substituent | Xanthine Oxidase IC₅₀ (μM) | Antitumor GP (%)* | Hydrogen Bond Capacity | Dominant Bioactivity |
---|---|---|---|---|
Benzylamino | 3.6–9.9 [4] | >80 (Inactive) [10] | Donor/acceptor | Enzyme inhibition |
Benzylsulfanyl | >20 [10] | 9.28–68.13 [10] | Acceptor only | Antiproliferative |
Growth percentage of cancer cells at 10 μM; lower values indicate higher potency |
Target Engagement: Benzylamino derivatives exhibit 10-fold stronger xanthine oxidase binding (Kd = 0.38 μM) due to hydrogen bonding with Glu802 and Arg880, while benzylsulfanyl analogues show superior activity against SNB-75 CNS cancer cells (GP = 30.71%) via hydrophobic pocket occupation [4] [10]. This dichotomy underscores the need for target-informed substituent selection.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1